molecular formula C15H16O B1601048 1-(Naphthalen-2-yl)pentan-1-one CAS No. 33489-63-3

1-(Naphthalen-2-yl)pentan-1-one

Cat. No.: B1601048
CAS No.: 33489-63-3
M. Wt: 212.29 g/mol
InChI Key: SNYBQYXAXAOSOF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)pentan-1-one is an organic compound that belongs to the class of synthetic cathinones It is structurally characterized by a naphthalene ring attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)pentan-1-one typically involves the reaction of 2-naphthaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the condensation of 2-naphthaldehyde with pentan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the industrial setting to achieve high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the naphthalene ring can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)pentan-1-one involves its interaction with various molecular targets in the body. It is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and psychoactive effects .

Comparison with Similar Compounds

1-(Naphthalen-2-yl)pentan-1-one can be compared with other synthetic cathinones such as:

    1-(Naphthalen-1-yl)pentan-1-one: Similar structure but with the naphthalene ring attached at a different position.

    1-(4-Methylphenyl)-2-(methylamino)pentan-1-one (4-MPD): A synthetic cathinone with a different aromatic ring and additional functional groups.

    1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)pentan-1-one (4-Cl-α-PVP): Another synthetic cathinone with a chlorophenyl group and a pyrrolidine ring.

These compounds share similar psychoactive properties but differ in their specific chemical structures and pharmacological profiles.

Properties

IUPAC Name

1-naphthalen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYBQYXAXAOSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536929
Record name 1-(Naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33489-63-3
Record name 1-(Naphthalen-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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